Benzyl 1-cyclobutyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
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Overview
Description
Benzyl 1-cyclobutyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique molecular architecture, which includes a bicyclo[3.1.1]heptane core. Such structures are often found in bioactive natural products and drug candidates, making this compound of significant interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-cyclobutyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves a formal [4 + 2] cycloaddition reaction. This reaction is enabled by organocatalysis, allowing for the rapid and enantioselective formation of the bicyclo[3.1.1]heptane scaffold from simple starting materials under mild conditions . The reaction conditions often involve the use of a chiral tertiary amine as the catalyst, which facilitates the hydrogen bond catalysis necessary for the cycloaddition .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of organocatalysis and enantioselective synthesis are likely employed on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-cyclobutyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to modify the bicyclic structure or other functional groups.
Substitution: The benzyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid derivative, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism by which Benzyl 1-cyclobutyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The bicyclic structure allows for precise binding to enzymes and receptors, potentially modulating their activity. The hydroxymethyl and carboxylate groups may participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Camphor: A natural product with a bicyclic structure, known for its bioactivity.
Sordarins: Another class of bioactive natural products containing a bicyclic core.
α-Santalol and β-Santalol: Bioactive compounds with similar structural features.
Uniqueness
Benzyl 1-cyclobutyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate is unique due to its specific combination of functional groups and bicyclic structure.
Properties
Molecular Formula |
C19H25NO3 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
benzyl 1-cyclobutyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate |
InChI |
InChI=1S/C19H25NO3/c21-14-18-10-19(11-18,16-7-4-8-16)13-20(12-18)17(22)23-9-15-5-2-1-3-6-15/h1-3,5-6,16,21H,4,7-14H2 |
InChI Key |
CCTSTALLVSSGPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C23CC(C2)(CN(C3)C(=O)OCC4=CC=CC=C4)CO |
Origin of Product |
United States |
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